2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
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Overview
Description
2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETAMIDE is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetraazole ring and an acetamide group
Preparation Methods
The synthesis of 2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETAMIDE typically involves the following steps:
Formation of the Trifluoromethylphenyl Intermediate:
Cyclization to Form the Tetraazole Ring: The intermediate is then subjected to cyclization reactions to form the tetraazole ring.
Acetamide Formation: Finally, the tetraazole intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Chemical Reactions Analysis
2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETAMIDE has several scientific research applications:
Pharmaceuticals: The compound is explored for its potential as a pharmaceutical intermediate due to its unique structure and biological activity.
Agrochemicals: It is used in the development of agrochemical products, including pesticides and herbicides.
Material Science: The compound’s unique properties make it suitable for use in material science research, particularly in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETAMIDE can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylpyridine: This compound also contains a trifluoromethyl group and is used in similar applications, including pharmaceuticals and agrochemicals.
Trifluoromethylphenyl Isocyanate: Another compound with a trifluoromethyl group, used as a building block in the synthesis of various chemical products.
The uniqueness of 2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETAMIDE lies in its combination of a trifluoromethyl group with a tetraazole ring and an acetamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3N5O |
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Molecular Weight |
271.20 g/mol |
IUPAC Name |
2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)7-3-1-2-6(4-7)9-15-17-18(16-9)5-8(14)19/h1-4H,5H2,(H2,14,19) |
InChI Key |
JVDVWEYTKVDRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN(N=N2)CC(=O)N |
Origin of Product |
United States |
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